molecular formula C10H10INO2 B8507097 4-Iodo-5-methyl-7-nitroindane

4-Iodo-5-methyl-7-nitroindane

Cat. No.: B8507097
M. Wt: 303.10 g/mol
InChI Key: NDWFINSKMWKCGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Iodo-5-methyl-7-nitroindane is a synthetic indane derivative featuring a bicyclic aromatic core with iodine, methyl, and nitro substituents at positions 4, 5, and 7, respectively.

Properties

Molecular Formula

C10H10INO2

Molecular Weight

303.10 g/mol

IUPAC Name

4-iodo-5-methyl-7-nitro-2,3-dihydro-1H-indene

InChI

InChI=1S/C10H10INO2/c1-6-5-9(12(13)14)7-3-2-4-8(7)10(6)11/h5H,2-4H2,1H3

InChI Key

NDWFINSKMWKCGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2CCCC2=C1I)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Pharmacological Profiles

The following table compares 4-Iodo-5-methyl-7-nitroindane with key analogs:

Compound Substituents Molecular Weight (g/mol) Key Pharmacological Features Toxicity Profile
This compound 4-I, 5-Me, 7-NO2 ~317.1 (estimated) Unknown; hypothesized CNS activity Not studied
5-Iodo-2-aminoindan (5-IAI) 5-I, 2-NH2 245.09 Serotonin release, MDMA-like effects Low neurotoxicity
MDAI 5,6-OCH2O, 2-NH2 207.23 Serotonin receptor agonist Moderate toxicity
2-Aminoindane 2-NH2 133.19 Mild stimulant, weaker than amphetamines Low
Key Observations:
  • Substituent Position : The iodine in this compound (position 4) differs from 5-IAI (position 5), which may alter receptor binding or metabolic pathways. Positional isomerism significantly impacts pharmacological outcomes; for example, 5-IAI shows serotonin-releasing properties akin to MDMA but with reduced neurotoxicity compared to para-substituted amphetamines .
  • Functional Groups: The nitro group in this compound contrasts with amino or methoxy groups in analogs. Nitro groups are associated with increased metabolic stability but may introduce oxidative stress risks .

Metabolic and Toxicological Considerations

  • 5-Iodo-2-aminoindan (5-IAI): Exhibits slower metabolism due to iodine’s steric and electronic effects, reducing neurotoxic metabolites compared to p-iodoamphetamine .
  • This raises hypotheses about this compound’s metabolic fate .

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